5-phenyl-4,5-dihydro-1H-pyrazole-1-carbodithioate
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Overview
Description
5-phenyl-4,5-dihydro-1H-pyrazole-1-carbodithioate is a heterocyclic compound that features a pyrazole ring fused with a carbodithioate group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-4,5-dihydro-1H-pyrazole-1-carbodithioate typically involves the cyclization of chalcones with hydrazine hydrate in the presence of acetic acid. The reaction proceeds through a Claisen-Schmidt condensation followed by cyclization . The crude product is often purified by recrystallization or silica gel column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
5-phenyl-4,5-dihydro-1H-pyrazole-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioate group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
5-phenyl-4,5-dihydro-1H-pyrazole-1-carbodithioate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 5-phenyl-4,5-dihydro-1H-pyrazole-1-carbodithioate involves its interaction with various molecular targets. For instance, its anti-cancer activity is attributed to its ability to inhibit cyclin-dependent kinase-2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . The compound’s anti-inflammatory effects are believed to result from the inhibition of pro-inflammatory enzymes and cytokines .
Comparison with Similar Compounds
Similar Compounds
5-phenyl-1H-pyrazole-4-carboxylic acid: Another pyrazole derivative with different functional groups.
Coumarin-pyrazole linked carbodithioates: These compounds also exhibit significant biological activities, including anti-cancer properties.
Uniqueness
5-phenyl-4,5-dihydro-1H-pyrazole-1-carbodithioate is unique due to its specific combination of a pyrazole ring and a carbodithioate group, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit CDK2 and other molecular targets makes it a promising candidate for drug development .
Properties
Molecular Formula |
C10H9N2S2- |
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Molecular Weight |
221.3 g/mol |
IUPAC Name |
3-phenyl-3,4-dihydropyrazole-2-carbodithioate |
InChI |
InChI=1S/C10H10N2S2/c13-10(14)12-9(6-7-11-12)8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,13,14)/p-1 |
InChI Key |
ACEWBOIMCFVVKN-UHFFFAOYSA-M |
Canonical SMILES |
C1C=NN(C1C2=CC=CC=C2)C(=S)[S-] |
Origin of Product |
United States |
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